1-hydroxy-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]cyclopentane-1-carboxamide
Description
1-hydroxy-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]cyclopentane-1-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyclopentane ring, a phthalazinone moiety, and a carboxamide group, making it a unique structure with diverse chemical properties.
Properties
IUPAC Name |
1-hydroxy-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-12(19-16(22)17(23)8-4-5-9-17)11-20-15(21)14-7-3-2-6-13(14)10-18-20/h2-3,6-7,10,12,23H,4-5,8-9,11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMIAKHPBKEYBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C2=CC=CC=C2C=N1)NC(=O)C3(CCCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]cyclopentane-1-carboxamide typically involves multiple steps:
Formation of the Phthalazinone Moiety: The synthesis begins with the preparation of the phthalazinone core. This can be achieved through the cyclization of hydrazine derivatives with phthalic anhydride under acidic conditions.
Alkylation: The phthalazinone intermediate is then alkylated using 2-bromopropane to introduce the propan-2-yl group.
Cyclopentane Carboxamide Formation: The final step involves the coupling of the alkylated phthalazinone with cyclopentanecarboxylic acid in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl groups in the phthalazinone and carboxamide can be reduced to alcohols using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the carboxamide group.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: LiAlH4 or NaBH4 (Sodium borohydride) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.
Major Products
Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
1-hydroxy-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]cyclopentane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure, which may interact with various biological targets.
Materials Science: The compound’s structural properties make it suitable for use in the development of novel materials with specific mechanical or chemical properties.
Biological Studies: Its interactions with enzymes and receptors can be studied to understand its potential as a biochemical tool or therapeutic agent.
Mechanism of Action
The mechanism of action of 1-hydroxy-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]cyclopentane-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The phthalazinone moiety may bind to active sites of enzymes, inhibiting their activity, while the carboxamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex. This interaction can modulate biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds like phthalazinone itself or its alkylated derivatives share structural similarities.
Cyclopentane Carboxamides: Other cyclopentane-based carboxamides with different substituents.
Uniqueness
1-hydroxy-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]cyclopentane-1-carboxamide is unique due to the combination of the phthalazinone and cyclopentane carboxamide moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
